Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound “Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic molecule. It is related to the class of compounds known as isoindolines, which are characterized by a three-ring structure with a nitrogen atom . Isoindoline derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the methyl anthranilate to produce the isoindole . Other methods involve the use of phthalic anhydride as a substrate in multicomponent organic reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (XRD). For example, the structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was verified using XRD, which showed that N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of an S(6) hydrogen-bonded loop .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of phthalic anhydride with 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile in acetic acid under reflux conditions led to the formation of a new derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
This compound is involved in research focusing on the synthesis of highly functionalized tetrahydropyridines, indicating its role in the development of new chemical entities with potential applications in medicinal chemistry. Such research highlights the compound's utility in generating ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields through annulation processes. This approach demonstrates the compound's value in expanding reaction scope and achieving high diastereoselectivities in chemical synthesis, particularly for creating novel heterocyclic compounds (Zhu, Lan, & Kwon, 2003).
Photophysical Properties and Fluorescent Application Potential
Another aspect of research involves the synthesis of novel derivatives, such as 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, and the study of their spectral-fluorescent properties. This research uncovers the correlation between chemical structure and photophysical properties, suggesting potential applications in fluorescent probes and materials science. The ability to manipulate and understand these properties can lead to advancements in sensors, imaging agents, and other fluorescent application domains (Ershov et al., 2019).
Contribution to Heterocyclic Chemistry
The compound also plays a significant role in the broad field of heterocyclic chemistry, as evidenced by its use in creating diverse heterocyclic frameworks. Research demonstrates its versatility in synthesizing pyrazolo[3,4-b]pyridine products, pyridoselenolo-pyrrolopyrazinones, and thieno[2,3-d]pyrimidines, among others. These studies not only expand the chemical space of heterocyclic compounds but also highlight the potential for discovering new bioactive molecules with applications in drug discovery and material science (Ghaedi et al., 2015; Zaki et al., 2017).
Mechanism of Action
Future Directions
Indole derivatives, to which this compound is related, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of derivatives and screening them for different pharmacological activities.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-3-31-22(30)18-15-8-9-24(12(2)26)10-16(15)32-19(18)23-17(27)11-25-20(28)13-6-4-5-7-14(13)21(25)29/h4-7H,3,8-11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXRFBLFCASKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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